![molecular formula C29H38N8O2 B607442 (S,E)-N-(1-((5-(2-((4-Cyanophenyl)amino)-4-(propylamino)pyrimidin-5-yl)pent-4-yn-1-yl)amino)-1-oxopropan-2-yl)-4-(dimethylamino)-N-methylbut-2-enamide CAS No. 1472797-69-5](/img/structure/B607442.png)
(S,E)-N-(1-((5-(2-((4-Cyanophenyl)amino)-4-(propylamino)pyrimidin-5-yl)pent-4-yn-1-yl)amino)-1-oxopropan-2-yl)-4-(dimethylamino)-N-methylbut-2-enamide
Descripción general
Descripción
FF-10101 is discontinued
Aplicaciones Científicas De Investigación
Treatment of Acute Myeloid Leukemia (AML)
FF-10101 is an irreversible inhibitor of FLT3 and has shown promising results in the treatment of relapsed or refractory acute myeloid leukemia (AML) . It has been effective against most FLT3 activating mutations and has shown potential in patients who had progressed on other FLT3 inhibitors .
Overcoming Resistance to FLT3 Inhibitors
FF-10101 has demonstrated activity against a diversity of FLT3 inhibitor resistance mechanisms . It is active against an expanded panel of clinically identified FLT3 mutations associated with resistance to other FLT3 inhibitors .
Addressing Bone Marrow Microenvironment Resistance Mechanisms
FF-10101 can potentially address resistance mechanisms associated with growth factors present in the bone marrow microenvironment . However, it is vulnerable to mutation at C695, the amino acid required for covalent FLT3 binding .
Use in Combination Therapies
While FLT3 inhibitors have improved outcomes in AML, tolerability is still problematic, particularly when the drugs are given in combination therapy . FF-10101, being less affected by resistance mechanisms and more tolerable, offers an opportunity to improve outcomes further .
Use in Monotherapy
FF-10101 has shown potential as a monotherapy for relapsed/refractory FLT3-mutated AML . The composite complete response rate was 10%, and the overall response rate (including partial responses) was 12.5%, including patients who had progressed on gilteritinib .
Use in Clinical Trials
FF-10101 has been used in phase 1 clinical trials for patients with relapsed and/or refractory AML . The recommended phase 2 dose was 75 mg twice daily .
Mecanismo De Acción
Target of Action
FF-10101 is a novel compound that targets Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase . FLT3 is the most frequent genetic alteration in acute myeloid leukemia (AML) and is associated with a poor prognosis . The mutations in FLT3 cause its constitutive activation, leading to autonomous cell proliferation and activation .
Mode of Action
FF-10101 is an irreversible inhibitor of FLT3 . It covalently binds to a cysteine residue (C695) near the active site of FLT3, thereby irreversibly inhibiting receptor signaling . This unique binding confers high selectivity and inhibitory activity against FLT3 kinase .
Biochemical Pathways
The activation of FLT3 induces multiple intracellular signaling molecules, leading to autonomous cell proliferation and activation . FF-10101 effectively inhibits these signaling pathways, thereby suppressing the growth of AML cells harboring FLT3 mutations .
Pharmacokinetics
It has been shown to have high efficacy against AML cells with FLT3 mutations, including those resistant to other FLT3 inhibitors .
Result of Action
FF-10101 shows potent growth inhibitory effects on human AML cell lines harboring FLT3 internal tandem duplication (FLT3-ITD), and all tested types of mutant FLT3-expressing cells, including those with mutations resistant to other FLT3 inhibitors . In mouse models, orally administered FF-10101 showed significant growth inhibitory effects on cells expressing certain FLT3-ITD mutations . Furthermore, FF-10101 potently inhibited the growth of primary AML cells harboring either FLT3-ITD or FLT3-D835 mutation in vitro and in vivo .
Action Environment
FF-10101 can potentially address resistance mechanisms associated with growth factors present in the bone marrow microenvironment . It is vulnerable to mutation at c695, the amino acid required for covalent flt3 binding . This suggests that the action, efficacy, and stability of FF-10101 can be influenced by the genetic makeup of the tumor cells and the surrounding microenvironment .
Propiedades
IUPAC Name |
(E)-N-[(2S)-1-[5-[2-(4-cyanoanilino)-4-(propylamino)pyrimidin-5-yl]pent-4-ynylamino]-1-oxopropan-2-yl]-4-(dimethylamino)-N-methylbut-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N8O2/c1-6-17-31-27-24(21-33-29(35-27)34-25-15-13-23(20-30)14-16-25)11-8-7-9-18-32-28(39)22(2)37(5)26(38)12-10-19-36(3)4/h10,12-16,21-22H,6-7,9,17-19H2,1-5H3,(H,32,39)(H2,31,33,34,35)/b12-10+/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFSVYUFOXAVAA-YUAYGMJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC=C1C#CCCCNC(=O)C(C)N(C)C(=O)C=CCN(C)C)NC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC1=NC(=NC=C1C#CCCCNC(=O)[C@H](C)N(C)C(=O)/C=C/CN(C)C)NC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S,E)-N-(1-((5-(2-((4-Cyanophenyl)amino)-4-(propylamino)pyrimidin-5-yl)pent-4-yn-1-yl)amino)-1-oxopropan-2-yl)-4-(dimethylamino)-N-methylbut-2-enamide | |
CAS RN |
1472797-69-5 | |
Record name | FF-10101 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1472797695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FF-10101-01 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16050 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FF-10101 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V7IHI0SYG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.